Cas no 22865-27-6 (Benzenesulfonamide,N-(3-methoxyphenyl)-)
Benzenesulfonamide,N-(3-methoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,N-(3-methoxyphenyl)-
- N-(3-methoxyphenyl)benzenesulfonamide
- Benzenesulfon-m-anisidide
- Oprea1_005606
- Oprea1_572103
- NSC-95724
- SR-01000416255
- SCHEMBL4662755
- 22865-27-6
- starbld0006920
- AKOS000383204
- NSC95724
- DTXSID10294291
- SR-01000416255-1
- NCIOpen2_005784
- MFCD01231444
- Z45630673
- STL416391
-
- MDL: MFCD01231444
- Inchi: 1S/C13H13NO3S/c1-17-12-7-5-6-11(10-12)14-18(15,16)13-8-3-2-4-9-13/h2-10,14H,1H3
- InChI Key: PIGMPCQZRHHQIE-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(NC1C=CC=C(C=1)OC)(=O)=O
Computed Properties
- Exact Mass: 263.06169
- Monoisotopic Mass: 263.062
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 63.8A^2
Experimental Properties
- Density: 1.299
- Boiling Point: 413.8°Cat760mmHg
- Flash Point: 204°C
- Refractive Index: 1.61
- PSA: 55.4
Benzenesulfonamide,N-(3-methoxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB392901-100 mg |
N-(3-Methoxyphenyl)benzenesulfonamide; . |
22865-27-6 | 100mg |
€206.40 | 2023-06-17 | ||
| abcr | AB392901-250 mg |
N-(3-Methoxyphenyl)benzenesulfonamide; . |
22865-27-6 | 250mg |
€322.30 | 2023-06-17 | ||
| abcr | AB392901-500 mg |
N-(3-Methoxyphenyl)benzenesulfonamide; . |
22865-27-6 | 500mg |
€463.90 | 2023-06-17 | ||
| abcr | AB392901-1 g |
N-(3-Methoxyphenyl)benzenesulfonamide; . |
22865-27-6 | 1g |
€598.20 | 2023-06-17 | ||
| abcr | AB392901-100mg |
N-(3-Methoxyphenyl)benzenesulfonamide; . |
22865-27-6 | 100mg |
€209.80 | 2025-04-19 | ||
| abcr | AB392901-250mg |
N-(3-Methoxyphenyl)benzenesulfonamide; . |
22865-27-6 | 250mg |
€324.50 | 2025-04-19 | ||
| abcr | AB392901-500mg |
N-(3-Methoxyphenyl)benzenesulfonamide; . |
22865-27-6 | 500mg |
€464.80 | 2025-04-19 | ||
| abcr | AB392901-1g |
N-(3-Methoxyphenyl)benzenesulfonamide; . |
22865-27-6 | 1g |
€597.70 | 2025-04-19 |
Benzenesulfonamide,N-(3-methoxyphenyl)- Suppliers
Benzenesulfonamide,N-(3-methoxyphenyl)- Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on Benzenesulfonamide,N-(3-methoxyphenyl)-
Benzenesulfonamide,N-(3-methoxyphenyl)- (CAS No. 22865-27-6): A Comprehensive Overview
Benzenesulfonamide,N-(3-methoxyphenyl)-, identified by its Chemical Abstracts Service (CAS) number 22865-27-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This sulfonamide derivative has garnered attention due to its versatile applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The structural motif of this compound, featuring a benzene ring substituted with a sulfonamide group and an o-methoxyphenyl moiety, imparts unique chemical and biological properties that make it a valuable scaffold for drug discovery.
The< strong>benzenesulfonamide core is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a< strong>N-(3-methoxyphenyl) substituent enhances the compound's solubility and metabolic stability, making it an attractive candidate for further pharmacological exploration. Recent studies have highlighted the potential of this compound in addressing various therapeutic challenges, including inflammation, pain management, and neurodegenerative disorders.
In the realm of academic research, the< strong>CAS No. 22865-27-6 identifier has been associated with several innovative studies focusing on the synthesis and biological evaluation of sulfonamide derivatives. Researchers have leveraged computational modeling and high-throughput screening techniques to identify novel analogs with enhanced pharmacological activity. One notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of< strong>Benzenesulfonamide,N-(3-methoxyphenyl)- exhibit potent inhibitory effects on certain inflammatory pathways by modulating key enzymes such as COX-2 and LOX.
The< strong>N-(3-methoxyphenyl) moiety plays a crucial role in determining the compound's interaction profile with biological targets. The methoxy group provides a hydrophilic extension, improving water solubility while maintaining lipophilicity, which is essential for effective membrane permeability. This balance has been exploited in designing prodrugs and delivery systems aimed at enhancing bioavailability and therapeutic efficacy. Furthermore, the sulfonamide group serves as a hydrogen bond acceptor, facilitating stable interactions with polar residues in protein binding pockets.
Recent advancements in green chemistry have prompted researchers to explore sustainable synthetic routes for< strong>Benzenesulfonamide,N-(3-methoxyphenyl)-. Innovations in catalytic methods and solvent-free reactions have significantly reduced the environmental impact of its production. For instance, transition metal-catalyzed cross-coupling reactions have enabled efficient construction of the benzene ring system, while biocatalytic approaches have been employed to introduce the methoxy group with high selectivity. These eco-friendly methodologies align with global efforts to promote sustainable pharmaceutical manufacturing.
The pharmacological potential of< strong>CAS No. 22865-27-6-based compounds has also been explored in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary findings suggest that these sulfonamides can modulate cholinergic pathways by inhibiting acetylcholinesterase activity or interacting with neuroprotective receptors like NMDA receptors. The structural flexibility offered by the< strong>N-(3-methoxyphenyl) substituent allows for fine-tuning of binding affinities and selectivity profiles, making it possible to develop targeted therapies with minimal side effects.
In conclusion, Benzenesulfonamide,N-(3-methoxyphenyl)- (CAS No. 22865-27-6) represents a promising scaffold in pharmaceutical research due to its unique structural features and versatile biological activities. Ongoing studies continue to unravel its potential applications across multiple therapeutic domains, driven by advancements in synthetic chemistry, computational biology, and drug delivery systems. As research progresses, this compound is poised to contribute significantly to the development of next-generation therapeutics addressing unmet medical needs.
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